Benzene, [(1-phenylbutoxy)methyl]-
Description
"Benzene, [(1-phenylbutoxy)methyl]-" is a substituted benzene derivative featuring a methyl group connected to a 1-phenylbutoxy substituent. The structure comprises a benzene ring with a -CH2-O-(CH2)3-C6H5 group, where the butoxy chain (four-carbon alkyl-ether) carries a phenyl group at the first carbon. This compound belongs to the family of aromatic ethers, characterized by the presence of oxygen-linked alkyl or aryl substituents.
Properties
CAS No. |
112476-31-0 |
|---|---|
Molecular Formula |
C17H20O |
Molecular Weight |
240.34 g/mol |
IUPAC Name |
1-phenylbutoxymethylbenzene |
InChI |
InChI=1S/C17H20O/c1-2-9-17(16-12-7-4-8-13-16)18-14-15-10-5-3-6-11-15/h3-8,10-13,17H,2,9,14H2,1H3 |
InChI Key |
DLTHDUNRSUSYAH-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(C1=CC=CC=C1)OCC2=CC=CC=C2 |
Origin of Product |
United States |
Preparation Methods
Reaction Protocol (Adapted from CN105693508A and Synthesis of Pranlukast):
Step 1 :
Catalyst Optimization :
Table 1: Comparative Analysis of Friedel-Crafts Alkylation Conditions
| Catalyst | Temperature (°C) | Yield (%) | Reaction Time (h) |
|---|---|---|---|
| FeSO₄ | 10–17 | 70 | 1.5 |
| AlCl₃ | 10–15 | 68 | 2.0 |
Williamson Ether Synthesis for Etherification
Williamson ether synthesis is the most widely reported method for forming the benzyl ether linkage. This two-step process involves generating a 1-phenylbutyl halide followed by reaction with benzyl alcohol under basic conditions.
Protocol (Adapted from US9981887B1 and CHEM 2212L Experiment 5):
Step 1: Synthesis of 1-Phenylbutyl Bromide
Step 2: Ether Formation
Table 2: Williamson Ether Synthesis Optimization
| Base | Catalyst | Solvent | Yield (%) |
|---|---|---|---|
| KOH | TBAB | Toluene | 78 |
| NaOH | None | Ethanol | 65 |
| K₂CO₃ | Cs₂CO₃/Na₂S₂O₄ | DMF | 82 |
Nucleophilic Substitution with Sulfonate Esters
For sterically hindered substrates, nucleophilic substitution using sulfonate esters (e.g., mesylates or tosylates) improves reactivity.
Protocol (Adapted from CN105693508A):
Step 1: Mesylation of 1-Phenylbutanol
Step 2: Reaction with Benzyl Oxide
Mitsunobu Reaction for Direct Etherification
The Mitsunobu reaction offers an alternative pathway, particularly for acid-sensitive substrates.
Protocol (Adapted from PMC2970165):
- Reactants : 1-Phenylbutanol, benzyl alcohol, diethyl azodicarboxylate (DEAD), triphenylphosphine (PPh₃).
- Conditions : Tetrahydrofuran (THF), 0°C to room temperature, 12 hours.
- Outcome : Yield: 70–75%.
Key Limitation : High cost of DEAD and PPh₃ limits scalability.
Industrial-Scale Considerations
- Catalyst Recovery :
- Solvent Recycling :
- Energy Efficiency :
Comparative Analysis of Methods
Table 3: Method Efficiency and Scalability
| Method | Yield (%) | Cost | Scalability |
|---|---|---|---|
| Williamson Synthesis | 75–80 | Low | High |
| Nucleophilic (Mesylate) | 85 | Moderate | Moderate |
| Mitsunobu Reaction | 70–75 | High | Low |
Challenges and Mitigation Strategies
- Regioselectivity in Friedel-Crafts :
- Byproduct Formation :
- Catalyst Degradation :
- MnCl₂ exhibits higher thermal stability than FeSO₄, enabling reuse for 3–5 cycles.
Chemical Reactions Analysis
Types of Reactions
Benzene, [(1-phenylbutoxy)methyl]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or alkanes.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) in the presence of a catalyst are commonly used.
Substitution: Reagents like bromine (Br₂) and nitric acid (HNO₃) are used for halogenation and nitration reactions, respectively.
Major Products Formed
Oxidation: Carboxylic acids, aldehydes
Reduction: Alcohols, alkanes
Substitution: Halogenated benzene derivatives, nitrobenzene derivatives
Scientific Research Applications
Benzene, [(1-phenylbutoxy)methyl]- has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Benzene, [(1-phenylbutoxy)methyl]- involves its interaction with molecular targets such as enzymes and receptors. The compound can undergo various biochemical transformations, leading to the formation of active metabolites. These metabolites may interact with specific pathways, influencing biological processes and exerting therapeutic effects.
Comparison with Similar Compounds
Alkyl-Substituted Benzenes
Example: Benzene, (1-methylbutyl)- (CAS 2719-52-0)
- Molecular Formula : C11H16
- Molecular Weight : 148.24 g/mol
- Structure : A benzene ring substituted with a branched 1-methylbutyl group.
- Properties : Lower molecular weight compared to the target compound due to the absence of an oxygen atom and a simpler alkyl chain. Such compounds typically exhibit higher volatility and lower boiling points. For instance, similar alkylbenzenes like isopropylbenzene (cumene, CAS 98-82-8) have boiling points around 425–433 K .
Alkoxy-Substituted Benzenes
Example: Benzene, 1,2-dimethoxy- (CAS 91-16-7)
- Molecular Formula : C8H10O2
- Molecular Weight : 138.17 g/mol
- Structure : Two methoxy (-OCH3) groups at the 1 and 2 positions of the benzene ring.
- Properties : The presence of electron-donating methoxy groups increases the ring's reactivity toward electrophilic substitution. Boiling point data for this compound indicate 363.20 K . In contrast, the target compound’s larger substituent and molecular weight (estimated >250 g/mol) would likely result in higher boiling points and lower volatility.
Complex Ether-Substituted Benzenes
Example: Benzene, [[1-methyl-3-[[1-(2-propenyl)heptyl]oxy]butoxy]methyl]- (CAS 137626-28-9)
- Molecular Formula : C22H36O2
- Molecular Weight : 332.52 g/mol
- Structure : A benzene ring with a highly branched ether chain containing propenyl and heptyl groups.
- Properties: This compound’s bulky substituent reduces solubility in polar solvents and increases lipophilicity.
Key Comparative Data
| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Key Substituent | Boiling Point (K) |
|---|---|---|---|---|---|
| Benzene, [(1-phenylbutoxy)methyl]- | Not Available | Estimated C14H16O2 | ~216.28 | -CH2-O-(CH2)3-C6H5 | Not Reported |
| Benzene, (1-methylbutyl)- | 2719-52-0 | C11H16 | 148.24 | Branched alkyl | ~425–433 (est.) |
| Benzene, 1,2-dimethoxy- | 91-16-7 | C8H10O2 | 138.17 | -OCH3 (ortho) | 363.20 |
| Benzene, [[1-methyl-3-[[1-(2-propenyl)heptyl]oxy]butoxy]methyl]- | 137626-28-9 | C22H36O2 | 332.52 | Branched ether with propenyl | Not Reported |
Reactivity
- Electrophilic Substitution : Alkoxy groups (e.g., in 1,2-dimethoxybenzene) activate the benzene ring toward electrophilic substitution. The target compound’s ether substituent may similarly direct incoming electrophiles to the para or meta positions .
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